Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.
Potassium oxonate
CAS No.: 2207-75-2
Cat. No.: VC0538309
Molecular Formula: C4H2KN3O4
Molecular Weight: 195.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2207-75-2 |
---|---|
Molecular Formula | C4H2KN3O4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |
Standard InChI | InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 |
Standard InChI Key | IAPCTXZQXAVYNG-UHFFFAOYSA-M |
Isomeric SMILES | C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES | C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Canonical SMILES | C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Potassium oxonate, with the chemical formula , is an ionic compound comprising potassium ions and oxonate anions. Its structure features a 1,3,5-triazine backbone substituted with carboxylate and ketone groups, contributing to its water solubility and reactivity . The compound crystallizes as a white solid and is characterized by the following identifiers:
Property | Value |
---|---|
IUPAC Name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate |
Molecular Weight | 209.19 g/mol |
SMILES | [K].O=C1N=C(NC(=O)N1)C(=O)O |
InChI Key | IXGSVCGUTCBYTE-UHFFFAOYSA-N |
Solubility | Highly soluble in water; moderately soluble in ethanol |
The compound’s synonyms include Allantoxanic Acid Potassium Salt, Oteracil Potassium, and Potassium 4,6-Dioxo-1,4,5,6-Tetrahydro-1,3,5-Triazine-2-Carboxylate, reflecting its diverse nomenclature in pharmaceutical and chemical databases .
Pharmacological Mechanisms and Therapeutic Applications
Uricosuric Activity
Potassium oxonate inhibits uricase, an enzyme responsible for converting uric acid into allantoin, thereby elevating serum uric acid levels. This mechanism is leveraged to create animal models of hyperuricemia for studying gout pathophysiology . In tree shrews (Tupaia belangeri), intraperitoneal administration of 40–100 mg/kg potassium oxonate induced acute hyperuricemia within 24 hours, with serum uric acid levels rising from a baseline of mg/dL to mg/dL .
Synergy with Xanthine Oxidase Inhibitors
Co-administration with allopurinol, a xanthine oxidase inhibitor, reverses hyperuricemia by suppressing uric acid synthesis. In tree shrew models, allopurinol reduced uric acid levels by 45% () and upregulated hepatic XDH/XO mRNA expression, suggesting a compensatory feedback mechanism .
Experimental Models and Research Findings
Hyperuricemia Induction in Tree Shrews
Studies demonstrate that potassium oxonate reliably induces hyperuricemia in tree shrews at lower doses (40–100 mg/kg) compared to rodents (250–300 mg/kg) . Key parameters from these experiments include:
Parameter | Control Group | Oxonate-Treated Group | Allopurinol-Treated Group |
---|---|---|---|
Serum Uric Acid (mg/dL) | |||
XDH/XO mRNA Expression | Baseline | 3.5-fold increase | 2.1-fold increase |
Renal Function (Creatinine) |
These findings validate the tree shrew as a robust model for hyperuricemia research, offering insights into human gout mechanisms .
Protective Effects of Natural Extracts
Corni fructus extract, tested in potassium oxonate-treated mice, reduced serum uric acid from mg/dL to mg/dL () and alleviated renal toxicity, highlighting potential adjuvant therapies .
Industrial and Research Applications
Pharmaceutical Development
Potassium oxonate is utilized in drug screening assays to evaluate urate-lowering agents. Its compatibility with rodent and non-rodent models enhances translational research validity .
Agricultural and Chemical Uses
While primarily a research chemical, derivatives of oxonic acid have historical applications as fertilizers and corrosion inhibitors, though these uses are secondary to its pharmacological roles .
Future Directions and Research Gaps
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Comparative Species Studies: Expanding hyperuricemia models to primates could improve clinical relevance.
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Long-Term Toxicity Data: Chronic exposure studies are needed to assess carcinogenic or nephrotoxic risks.
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Therapeutic Synergies: Investigating combinations with flavonoids or probiotics may yield novel gout therapies .
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